molecular formula C21H25N5O B6046973 6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one

6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one

Cat. No. B6046973
M. Wt: 363.5 g/mol
InChI Key: OVVWJJQAWNJFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of tyrosine kinases, which are involved in the signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
The compound has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations is that it may have cytotoxic effects on normal cells as well, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one. One of the areas of research is the development of more potent derivatives of the compound that have a higher selectivity for cancer cells and fewer cytotoxic effects on normal cells. Another area of research is the study of the compound's potential as an anti-inflammatory agent and its effects on various inflammatory pathways in the body. Additionally, the compound's potential use in combination therapies with other anticancer agents is an area of interest for future research.

Synthesis Methods

The synthesis of 6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been achieved using different methods. One of the most commonly used methods is the reaction of 2-aminopyrimidine with 3-(chloromethyl)benzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then further reacted with 2-(methylamino)methylpyrazine to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. It has been found to possess anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

4-butyl-2-[3-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-3-4-8-18-12-20(27)25-21(24-18)17-7-5-6-16(11-17)14-26(2)15-19-13-22-9-10-23-19/h5-7,9-13H,3-4,8,14-15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVWJJQAWNJFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)NC(=N1)C2=CC=CC(=C2)CN(C)CC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-2-[3-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one

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